3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 631843-69-1
VCID: VC2177578
InChI: InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14)
SMILES: CCN1C2=CC=CC=C2N=C1NCCCO
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol

CAS No.: 631843-69-1

Cat. No.: VC2177578

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol - 631843-69-1

Specification

CAS No. 631843-69-1
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Standard InChI InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14)
Standard InChI Key XZQRZLSYXRJVPG-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1NCCCO
Canonical SMILES CCN1C2=CC=CC=C2N=C1NCCCO

Introduction

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol is an organic compound that features a benzimidazole moiety attached to a propanol group. This compound is classified as a secondary amine and an alcohol, with its structure including both an amino group and a hydroxyl group, allowing for potential hydrogen bonding and reactivity with other biomolecules. The molecular formula for this compound is C12H17N3O, and it has a molecular weight of approximately 219.28 g/mol .

Synthesis of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol

The synthesis of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol typically involves multi-step organic reactions. These reactions require careful optimization of conditions, such as temperature and pH, to ensure high yields and purity of the final product. The synthesis often starts with the benzimidazole core and involves the attachment of a propanol side chain through various chemical transformations.

Biological Activities and Applications

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol exhibits notable biological activities, particularly in pharmacology. It interacts with several biomolecules, including enzymes involved in metabolic processes. Notably, it modulates the activity of cytochrome P450 enzymes, which play critical roles in drug metabolism. Additionally, studies suggest that this compound may influence signaling pathways within cells, impacting gene expression and cellular responses.

Table 1: Biological Activities of Related Compounds

Compound NameMolecular FormulaKey Features
3-(1-Methylbenzimidazol-2-yl)propan-1-olC12H16N2OSimilar structure but contains a methyl group instead of an ethyl group.
3-(1-Propylenebenzimidazol-2-yloxy)propanalC13H17N3OContains a propylene group; may affect solubility and reactivity differently.
3-(5-Amino-benzimidazolyl)-propanolC12H15N3OContains an amino group which may enhance biological interactions.

Potential Applications

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol has potential applications across various fields, including medicinal chemistry. Its ability to interact with biological macromolecules, such as enzymes and DNA, suggests potential uses in drug design and development. Additionally, compounds with similar structures have been explored for their antiprotozoal activities, highlighting the broader therapeutic potential of benzimidazole derivatives .

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